Fmoc-Ser-OH

Catalog No.
S1768298
CAS No.
73724-45-5
M.F
C18H17NO5
M. Wt
327.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fmoc-Ser-OH

CAS Number

73724-45-5

Product Name

Fmoc-Ser-OH

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxypropanoic acid

Molecular Formula

C18H17NO5

Molecular Weight

327.3 g/mol

InChI

InChI=1S/C18H17NO5/c20-9-16(17(21)22)19-18(23)24-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-16,20H,9-10H2,(H,19,23)(H,21,22)/t16-/m0/s1

InChI Key

JZTKZVJMSCONAK-INIZCTEOSA-N

SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CO)C(=O)O

Synonyms

Fmoc-Ser-OH;Fmoc-L-serine;Fmoc-L-Ser-OH;73724-45-5;N-Fmoc-L-serine;N-(9-Fluorenylmethoxycarbonyl)-L-Serine;N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-serine;SBB067210;(S)-FMOC-2-AMINO-3-HYDROXYPROPIONICACID;(2S)-2-[(fluoren-9-ylmethoxy)carbonylamino]-3-hydroxypropanoicacid;(2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-hydroxypropanoicacid;(2S)-2-([(9H-FLUOREN-9-YLMETHOXY)CARBONYL]AMINO)-3-HYDROXYPROPANOICACID;PubChem10034;Serine,N-[(9H-fluoren-9-ylmethoxy)carbonyl]-;AC1Q77RU;KSC119K9B;47601_ALDRICH;N-ALPHA-FMOC-L-SERINE;SCHEMBL118370;AC1O71N7;47601_FLUKA;CTK0B9590;FMOC-L-BETA-HYDROXYALANINE;JZTKZVJMSCONAK-INIZCTEOSA-N;MolPort-003-934-205

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CO)C(=O)O

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CO)C(=O)O

Solid-Phase Peptide Synthesis (SPPS):

  • Fmoc-Ser-OH is a key building block for creating peptides and proteins in the laboratory through a technique called Solid-Phase Peptide Synthesis .
  • The Fmoc group (Fluorenylmethoxycarbonyl) acts as a temporary protecting group for the amino acid's amine functionality during peptide chain assembly.

Synthesis of Phosphorylated Peptides:

  • Fmoc-Ser-OH can be a valuable tool for incorporating phosphorylated serine residues into peptides.
  • This is particularly useful for studying the role of phosphorylation in protein function and signaling pathways.

Production of Peptide-Based Therapeutics:

  • The ability to synthesize peptides with Fmoc-Ser-OH opens doors for developing novel peptide-based drugs and vaccines.
  • Researchers can design peptides that target specific diseases by incorporating Serine residues with desired modifications.

Studies on Protein-Protein Interactions:

  • Fmoc-Ser-OH can be used to create peptides containing Serine sequences that are involved in protein-protein interactions.
  • By studying these interactions, researchers can gain insights into cellular processes and develop new therapeutic strategies.

Biomaterial Design:

  • Fmoc-Ser-OH can be employed in the design of biomaterials with specific functionalities.
  • For instance, peptides containing Serine can be used to create hydrogels or scaffolds for tissue engineering applications.

Fmoc-Ser-OH, or Fluorenylmethyloxycarbonyl-Serine, is a derivative of the amino acid serine. It is characterized by the presence of a fluorenylmethyloxycarbonyl group attached to the hydroxyl group of serine, which protects the amino acid during peptide synthesis. The compound has a molecular formula of C18H17NO5 and a CAS number of 73724-45-5. In its pure form, it appears as a white to light yellow powder and is known for its high enantiomeric purity, often exceeding 99.5% .

Fmoc-Ser-OH itself doesn't have a specific mechanism of action. Its role is to provide the serine amino acid with a protected N-terminus for controlled incorporation into peptides during SPPS. The resulting peptides can have various functionalities depending on the sequence of amino acids.

  • Fmoc-Ser-OH may cause skin irritation or eye damage.
  • Always consult the safety data sheet (SDS) for specific handling procedures and precautionary measures.
Typical for amino acids and their derivatives:

  • Deprotection: The Fmoc group can be removed under basic conditions (e.g., using piperidine) to yield free serine, which can then participate in further peptide coupling reactions.
  • Peptide Bond Formation: Fmoc-Ser-OH can react with activated carboxylic acids or other amino acids in the presence of coupling agents (e.g., Dicyclohexylcarbodiimide) to form peptide bonds.
  • Hydrolysis: Under acidic or basic conditions, Fmoc-Ser-OH can hydrolyze, leading to the liberation of serine and the Fmoc group.

The synthesis of Fmoc-Ser-OH typically involves:

  • Protection of Serine: Starting from serine, the hydroxyl group is protected using fluorenylmethyloxycarbonyl chloride.
  • Purification: The product is purified through crystallization or chromatography techniques to ensure high purity.
  • Characterization: Techniques such as Nuclear Magnetic Resonance and High-Performance Liquid Chromatography are employed to confirm the identity and purity of Fmoc-Ser-OH .

Fmoc-Ser-OH is primarily used in:

  • Peptide Synthesis: It serves as a building block in solid-phase peptide synthesis due to its protective group that facilitates sequential addition of amino acids.
  • Research: It is utilized in studies related to protein structure and function.
  • Drug Development: Fmoc-Ser-OH derivatives may be explored for therapeutic applications due to their potential interactions with biological targets.

Studies involving Fmoc-Ser-OH often focus on its interactions within peptide chains. The presence of serine can influence the conformation and stability of peptides due to hydrogen bonding capabilities and its role in post-translational modifications. Research has shown that peptides containing serine can exhibit enhanced binding affinities for specific receptors or enzymes compared to those lacking this amino acid .

Several compounds share structural similarities with Fmoc-Ser-OH. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
Fmoc-Thr-OHSimilar Fmoc protection on threonineThreonine possesses an additional methyl group
Fmoc-Tyr-OHContains a phenolic hydroxyl groupTyrosine's aromatic ring allows for unique interactions
Fmoc-Ala-OHBasic structure with methyl side chainAlanine's simplicity makes it less reactive
Fmoc-Gly-OHNo side chain; simplest amino acidGlycine's flexibility influences peptide conformation

Fmoc-Ser-OH stands out due to the specific hydroxyl group on its side chain, enabling unique interactions that are critical for biological functions compared to other similar compounds.

Molecular Architecture and Stereochemical Configuration

The molecular architecture of Fmoc-Ser-OH encompasses several distinct structural domains that contribute to its synthetic utility and chemical stability. The compound exhibits the systematic name (2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-hydroxypropanoic acid, indicating the precise stereochemical arrangement around the α-carbon center. The molecule contains a single defined stereocenter at the α-carbon position, maintaining the (S)-configuration characteristic of L-amino acids, which corresponds to the naturally occurring form of serine.

The fluorenyl moiety constitutes the most prominent structural feature, consisting of a rigid polycyclic aromatic system that provides both steric bulk and electronic stabilization to the protecting group. This fluorenyl ring system exhibits a planar geometry that facilitates π-π stacking interactions and contributes to the compound's crystalline properties when isolated as a solid. The methoxycarbonyl linker connects the fluorenyl system to the amino acid backbone through a carbamate linkage, creating a sterically hindered environment around the nitrogen atom that prevents unwanted side reactions during peptide coupling procedures.

The serine backbone maintains its characteristic structure with the hydroxyl group positioned at the β-carbon, creating a primary alcohol functionality that remains unprotected in the basic Fmoc-Ser-OH derivative. This free hydroxyl group enables hydrogen bonding interactions and provides a site for further functionalization when required in specialized synthetic applications. The carboxylic acid terminus retains its acidic character, allowing for standard peptide coupling reactions using conventional activating reagents such as carbodiimides or phosphonium-based coupling agents.

Protective Group Functionality: Fmoc and Hydroxyl Group Interactions

The Fmoc protecting group demonstrates exceptional stability under acidic conditions while exhibiting rapid and clean removal under basic conditions, particularly in the presence of secondary amines such as piperidine. The mechanism of Fmoc deprotection proceeds through a base-catalyzed β-elimination reaction where the relatively acidic proton at the 9-position of the fluorenyl ring system undergoes abstraction, leading to the formation of dibenzofulvene and subsequent decarboxylation to release the free amino acid.

Deprotection ConditionsReagent ConcentrationReaction TimeTemperatureEfficiency
Piperidine/DMF20% v/v5-15 minutesRoom temperature>99%
4-Methylpiperidine/DMF20% v/v3-10 minutesRoom temperature>98%
Piperazine/DBU/DMF5%/2%/93% v/v2-5 minutesRoom temperature>99%

The hydroxyl group of the serine residue in Fmoc-Ser-OH remains unprotected, which can lead to potential side reactions during certain synthetic procedures. The free hydroxyl functionality can participate in hydrogen bonding with the carbamate oxygen of the Fmoc group, creating intramolecular interactions that influence the compound's conformational preferences and solubility characteristics. These interactions contribute to the compound's stability in neutral and acidic environments while maintaining reactivity for selective protection when required.

The optical activity of Fmoc-Ser-OH, measured as [α]₂₀/D −12.5±1° (c = 1% in DMF), confirms the preservation of stereochemical integrity during synthetic preparation and storage. This optical rotation value serves as a quality control parameter for assessing enantiomeric purity and ensuring that racemization has not occurred during handling or storage procedures.

Comparative Analysis with Related Fmoc-Amino Acid Derivatives

Fmoc-Ser-OH exhibits distinct characteristics when compared to other hydroxyl-containing Fmoc-protected amino acids and alternative serine derivatives. The most commonly employed related compounds include Fmoc-Ser(tBu)-OH, where the hydroxyl group is protected with a tert-butyl group, and Fmoc-Ser(Trt)-OH, which employs trityl protection for the hydroxyl functionality.

CompoundMolecular FormulaMolecular WeightCAS NumberHydroxyl ProtectionStorage Temperature
Fmoc-Ser-OHC₁₈H₁₇NO₅327.33 g/mol73724-45-5None2-8°C
Fmoc-Ser(tBu)-OHC₂₂H₂₅NO₅383.4 g/mol71989-33-8tert-Butyl-20°C
Fmoc-Ser(Trt)-OHC₃₇H₃₁NO₅569.6 g/mol111061-56-4Trityl2-8°C

Fmoc-Ser(tBu)-OH demonstrates enhanced stability during extended synthetic sequences due to the protection of the hydroxyl group, preventing unwanted side reactions such as intramolecular cyclization or acylation. The tert-butyl protecting group can be removed under acidic conditions using trifluoroacetic acid, providing orthogonal protection strategies when combined with the base-labile Fmoc group. This compound exhibits a molecular weight of 383.4 g/mol and requires storage at -20°C to maintain stability.

In contrast, Fmoc-Ser(Trt)-OH employs trityl protection for the hydroxyl group, resulting in significantly increased molecular weight (569.6 g/mol) and altered solubility characteristics. The trityl group provides excellent protection against nucleophilic attack but requires specific acidic conditions for removal, typically involving treatment with dilute trifluoroacetic acid in dichloromethane. This protecting group strategy proves particularly valuable in complex synthetic sequences where multiple deprotection steps must be carefully orchestrated.

XLogP3

2

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H351 (100%): Suspected of causing cancer [Warning Carcinogenicity]

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Wikipedia

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxypropanoic acid
Fmoc-L-Serine

Dates

Modify: 2023-08-15

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